

# Benchmarking Aganepag's performance against standard-of-care treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Aganepag |           |
| Cat. No.:            | B1666637 | Get Quote |

# Aganepag's Performance in Glaucoma Treatment: A Comparative Analysis

**Aganepag**, a novel selective prostanoid EP2 receptor agonist, is currently under investigation for the treatment of glaucoma and ocular hypertension. While direct head-to-head clinical trial data for **Aganepag** is not yet widely available, its performance can be benchmarked against standard-of-care treatments by examining clinical trial data for Omidenepag isopropyl (OMDI), a drug with the same mechanism of action. This guide provides a detailed comparison of the efficacy and safety of selective EP2 receptor agonists with two primary standard-of-care treatments: latanoprost, a prostaglandin F2 $\alpha$  analog, and timolol, a beta-blocker.

This comparison is based on data from key clinical trials, including the AYAME, PEONY, SPECTRUM 3, and SPECTRUM 4 studies, which evaluated the performance of Omidenepag isopropyl against latanoprost and timolol.

#### **Mechanism of Action**

**Aganepag** and Omidenepag isopropyl are selective agonists for the prostanoid EP2 receptor, a Gs-coupled transmembrane receptor found in the ciliary body and trabecular meshwork of the eye. Activation of the EP2 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is believed to enhance aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing intraocular pressure (IOP).[1]



In contrast, latanoprost, a prostaglandin  $F2\alpha$  analog, primarily increases the uveoscleral outflow of aqueous humor. Timolol, a non-selective beta-adrenergic blocker, reduces IOP by decreasing the production of aqueous humor by the ciliary body.

#### **Efficacy Comparison**

Clinical trials have demonstrated that Omidenepag isopropyl provides a clinically significant reduction in IOP, comparable to that of latanoprost and non-inferior to timolol.

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

| Treatment Group                | Mean Diurnal IOP<br>Reduction from<br>Baseline (mmHg) | Percentage IOP<br>Reduction from<br>Baseline | Study                       |
|--------------------------------|-------------------------------------------------------|----------------------------------------------|-----------------------------|
| Omidenepag isopropyl<br>0.002% | 5.93 - 7.1                                            | 23.5% - 29.5%                                | AYAME[2][3],<br>PEONY[4][5] |
| Latanoprost 0.005%             | 6.56 - 7.8                                            | 24.3% - 31.7%                                | AYAME, PEONY                |
| Omidenepag isopropyl<br>0.002% | 5.3 - 5.9                                             | Not Reported                                 | SPECTRUM 3 & 4              |
| Timolol 0.5%                   | 5.4 - 7.0                                             | Not Reported                                 | SPECTRUM 3 & 4              |

In the AYAME study, Omidenepag isopropyl 0.002% was found to be non-inferior to latanoprost 0.005% in reducing IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT). Similarly, the PEONY trial demonstrated that OMDI safely and effectively reduces IOP in Asian subjects with OAG/OHT, with mean diurnal IOP at Month 3 and per-timepoint IOP reductions non-inferior to those of latanoprost. The SPECTRUM 4 study also showed that Omidenepag isopropyl 0.002% was non-inferior to timolol 0.5% in reducing IOP in adults with OAG or OHT.

### **Safety and Tolerability**

The safety profiles of selective EP2 receptor agonists have been well-characterized in clinical trials, with the most common adverse events being ocular in nature.



Table 2: Comparison of Common Adverse Events

| Adverse Event             | Omidenepag<br>isopropyl<br>0.002% | Latanoprost<br>0.005%    | Timolol 0.5%                 | Study                       |
|---------------------------|-----------------------------------|--------------------------|------------------------------|-----------------------------|
| Any Adverse<br>Event      | 40.0%                             | 29.7%                    | Not Reported                 | PEONY                       |
| Ocular Adverse<br>Events  | 36.8%                             | 21.1%                    | More ocular AEs<br>with OMDI | PEONY,<br>SPECTRUM 3 &<br>4 |
| Conjunctival<br>Hyperemia | 11.9% - 24.5%                     | 5.4% - 10.4%             | Not Reported                 | AYAME, PEONY                |
| Corneal<br>Thickening     | 11.7%                             | 1.0%                     | Not Reported                 | AYAME                       |
| Punctate<br>Keratitis     | 0%                                | 7.3%                     | Not Reported                 | AYAME                       |
| Photophobia               | More common with OMDI             | Less common<br>than OMDI | Not Reported                 | PEONY                       |
| Eyelash Growth            | 0%                                | Reported                 | Lower rates than timolol     | PEONY,<br>SPECTRUM 3 &<br>4 |
| Blepharal<br>Pigmentation | 0%                                | Reported                 | Lower rates than timolol     | PEONY,<br>SPECTRUM 3 &<br>4 |

Overall, while Omidenepag isopropyl was associated with a higher incidence of ocular adverse events, particularly conjunctival hyperemia, compared to latanoprost, it showed a lower propensity for changes in iris and eyelash pigmentation. Compared to timolol, OMDI also had lower rates of appearance-altering adverse events. Most adverse events reported for OMDI were mild in severity.

## **Signaling Pathway and Experimental Workflow**







To visualize the mechanism of action and the process of clinical evaluation, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Omidenepag Isopropyl 0.002% versus Latanoprost 0.005% in Open-Angle Glaucoma/Ocular Hypertension: The Randomized Phase III PEONY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Benchmarking Aganepag's performance against standard-of-care treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666637#benchmarking-aganepag-s-performance-against-standard-of-care-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com